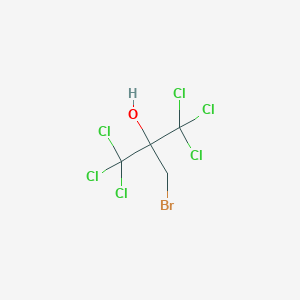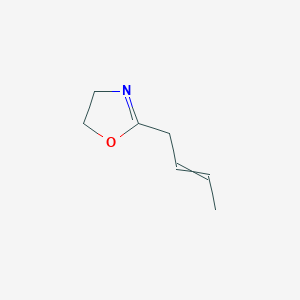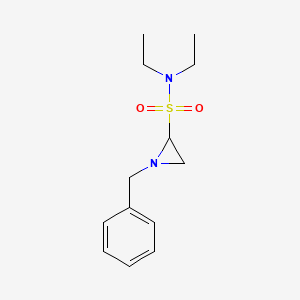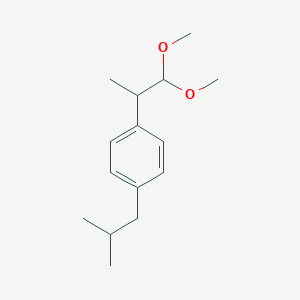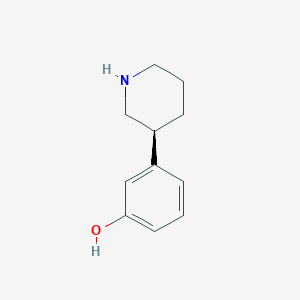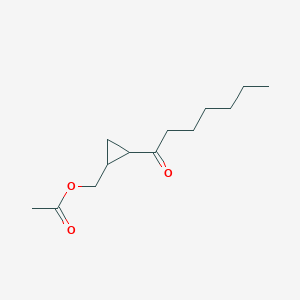
(2-Heptanoylcyclopropyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Heptanoylcyclopropyl)methyl acetate is an ester compound characterized by its unique structure, which includes a cyclopropyl ring and a heptanoyl group Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl acetate typically involves the esterification of (2-Heptanoylcyclopropyl)methanol with acetic acid or its derivatives. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2-Heptanoylcyclopropyl)methanol + Acetic Acid→(2-Heptanoylcyclopropyl)methyl acetate + Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which increases the reaction temperature and promotes efficient mixing of reactants .
Análisis De Reacciones Químicas
Types of Reactions
(2-Heptanoylcyclopropyl)methyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can be converted to other esters by reacting with different alcohols.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the ester group.
Major Products
Hydrolysis: (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: (2-Heptanoylcyclopropyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
(2-Heptanoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of (2-Heptanoylcyclopropyl)methyl acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release (2-Heptanoylcyclopropyl)methanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Isopropyl butyrate: Used in the fragrance industry for its pleasant smell
Uniqueness
(2-Heptanoylcyclopropyl)methyl acetate is unique due to its cyclopropyl ring and heptanoyl group, which confer distinct chemical and physical properties. These structural features may enhance its stability and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Propiedades
Número CAS |
90075-14-2 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
(2-heptanoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-13(15)12-8-11(12)9-16-10(2)14/h11-12H,3-9H2,1-2H3 |
Clave InChI |
GOVYMVPCKJJUQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1CC1COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


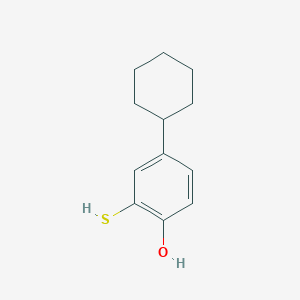
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)


![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
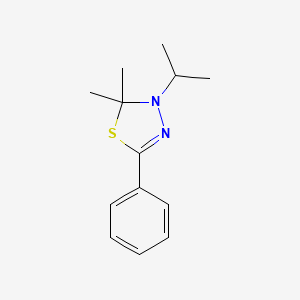
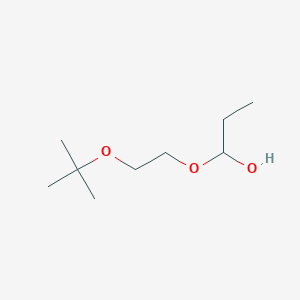
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)

